![molecular formula C17H19N3S2 B2476932 N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine CAS No. 478067-41-3](/img/structure/B2476932.png)
N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine, also known as BPTD, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPTD belongs to the class of thieno[3,2-d]pyrimidine derivatives and is a potent inhibitor of protein kinase CK2, which plays a key role in cell growth and proliferation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine and its derivatives have been a focal point in synthetic chemistry due to their complex structure and potential reactivity. Studies have explored various synthetic pathways and chemical reactions involving thieno[3,2-d]pyrimidine derivatives. For instance, the synthesis of thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine derivatives by reacting pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl dichlorides, highlighting the potential for creating new heterocyclic systems (Sirakanyan et al., 2015).
Antimicrobial and Antitumor Activity
These compounds have been investigated for their biological activities, particularly their antimicrobial and antitumor effects. Notably, certain derivatives have shown promising results in these fields:
- A study highlighted the synthesis of various thieno[3,2-d]pyrimidine derivatives and evaluated their in vitro activity against human tumor cell lines and their antibacterial activity, with some compounds demonstrating higher activity against cancer cell lines than standard drugs (Hafez et al., 2017).
- Another research investigated the antibacterial and antifungal activities of N-benzylthienopyrimidinone derivatives, finding that certain structural modifications, like the presence of a thienyl moiety and an unsaturated pyrimidinone nucleus, can enhance antimicrobial activity (Diédhiou et al., 2022).
- Further studies have synthesized and evaluated various thieno[3,2-d]pyrimidine derivatives, revealing potent anticancer activity comparable to standard chemotherapy drugs on several human cancer cell lines (Hafez & El-Gazzar, 2017).
Fluorescence Properties and Computational Analysis
Some derivatives have been synthesized and evaluated for their solid-state fluorescence properties, with certain compounds exhibiting strong fluorescence. This suggests potential applications in material science or as fluorescent markers in biological studies (Yokota et al., 2012).
Dual Inhibitory Effects on Enzymes
Research has also delved into the dual inhibitory effects of certain thieno[3,2-d]pyrimidine derivatives on key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds have demonstrated potential as antitumor agents due to their ability to inhibit these crucial enzymes, indicating a promising avenue for cancer therapy (Gangjee et al., 2009).
Wirkmechanismus
Target of Action
Thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, have been associated with diverse biological activities .
Mode of Action
Thieno[3,2-d]pyrimidines have been reported to exhibit various biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Thieno[3,2-d]pyrimidines have been associated with diverse biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Thieno[3,2-d]pyrimidines have been associated with diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-N,N-diethylthieno[3,2-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3S2/c1-3-20(4-2)16-15-14(10-11-21-15)18-17(19-16)22-12-13-8-6-5-7-9-13/h5-11H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMABGSGDCRBFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC2=C1SC=C2)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

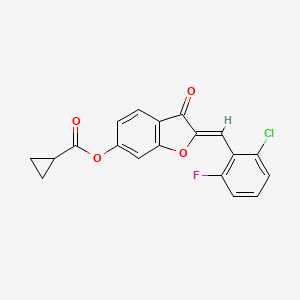
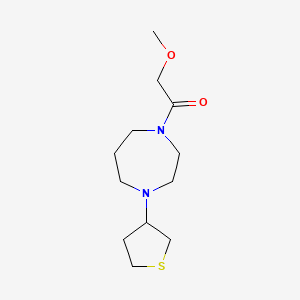
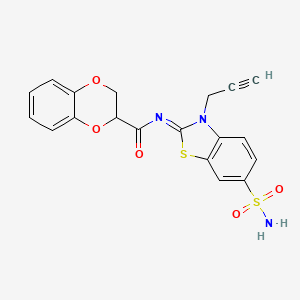
![2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide](/img/structure/B2476853.png)
![4-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2476854.png)
![3-Cyclopropyl-1-[1-(4-oxo-4-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2476855.png)
![8-(2,3-dimethylphenyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2476859.png)
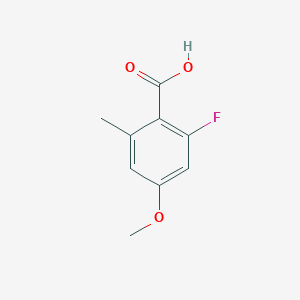
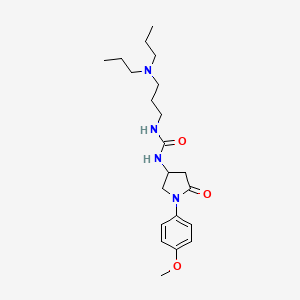
![1-[3-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one](/img/structure/B2476864.png)



![N-[(2-chlorophenyl)methyl]-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2476869.png)